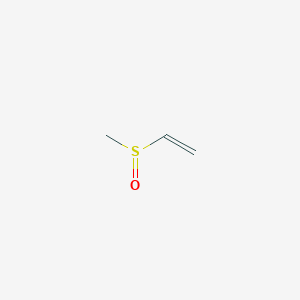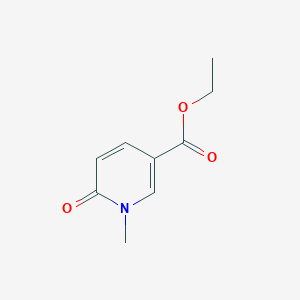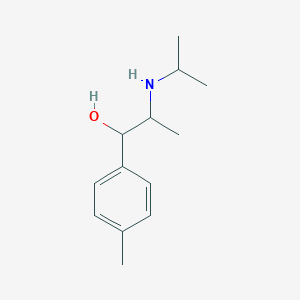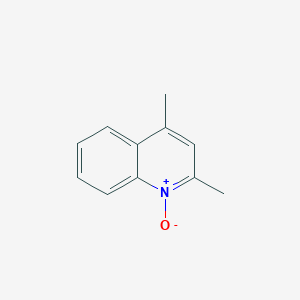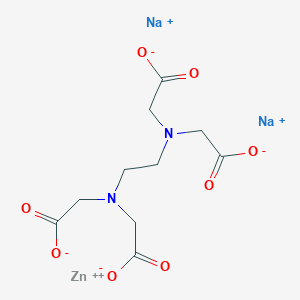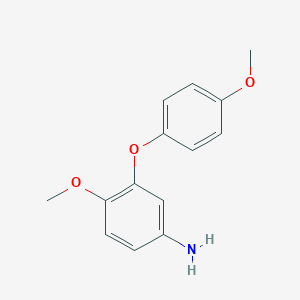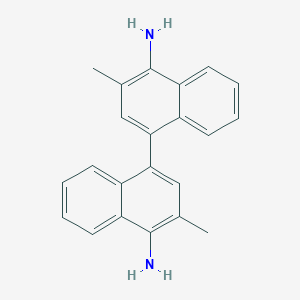
Difluorophosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorophosphine is a chemical compound that contains both fluorine and phosphorus. It is a colorless gas that is highly reactive and has a pungent odor. Difluorophosphine has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
Difluorophosphine's mechanism of action is not well understood, but it is believed to interact with enzymes and proteins in the body, leading to changes in their activity. It has also been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects:
Difluorophosphine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Difluorophosphine has several advantages for use in lab experiments. It is highly reactive, making it useful in the production of other chemicals and as a catalyst in various reactions. It is also relatively easy to synthesize, making it readily available for use in research. However, difluorophosphine is also highly toxic and can be dangerous to handle, requiring special precautions and equipment.
Direcciones Futuras
There are several potential future directions for research involving difluorophosphine. One area of interest is the development of new catalysts for use in organic synthesis and materials science. Another area of interest is the study of difluorophosphine's potential use as an antimicrobial agent. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Difluorophosphine can be synthesized through several methods, including the reaction of phosphorus trifluoride with hydrogen gas in the presence of a palladium catalyst, the reaction of phosphorus trichloride with hydrogen fluoride, and the reaction of phosphorus pentachloride with hydrogen fluoride. The most commonly used method is the reaction of phosphorus trifluoride with hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Difluorophosphine has various potential applications in scientific research. It can be used as a ligand in organometallic chemistry, as a reagent in organic synthesis, and as a precursor in the production of other chemicals. It has also been used as a catalyst in various reactions, including the hydrogenation of unsaturated compounds and the dehydrogenation of alkanes. Additionally, difluorophosphine has been studied for its potential use in the field of materials science, particularly in the production of semiconductors.
Propiedades
Número CAS |
13873-52-4 |
|---|---|
Fórmula molecular |
F2P F2HP |
Peso molecular |
69.9785 g/mol |
Nombre IUPAC |
difluorophosphane |
InChI |
InChI=1S/F2HP/c1-3-2/h3H |
Clave InChI |
VVRKSAMWBNJDTH-UHFFFAOYSA-N |
SMILES |
FPF |
SMILES canónico |
FPF |
Otros números CAS |
14984-74-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



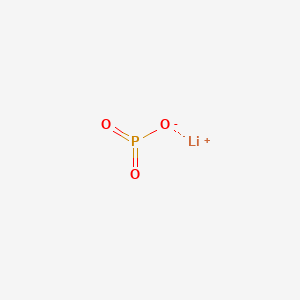
![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)
